molecular formula C18H20N2O3 B5465260 1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine

1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine

Cat. No. B5465260
M. Wt: 312.4 g/mol
InChI Key: KPPKJKJJSVJTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine, also known as FMPP, is a synthetic compound that belongs to the piperazine class of drugs. FMPP is a psychoactive substance that has been used recreationally due to its stimulant and hallucinogenic effects. However, FMPP has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antidepressant, anxiolytic, and stimulant effects, this compound has also been shown to have anticonvulsant and analgesic effects. This compound has also been shown to increase heart rate and blood pressure, which may contribute to its stimulant effects.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also has well-defined chemical and physical properties, which makes it easy to work with in the lab. However, this compound also has several limitations. It is a psychoactive substance that can be difficult to work with due to its potential for abuse. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine. One area of research could be in the development of this compound as a novel antidepressant drug. Further studies could also be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, research could be conducted to better understand the potential risks and benefits of this compound use in humans.

Synthesis Methods

1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 4-methylacetophenone with furoyl chloride to form the intermediate 4-methylphenyl 2-furoyl ketone. This intermediate is then reacted with piperazine in the presence of a base to form this compound.

Scientific Research Applications

1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine has been studied for its potential therapeutic applications in scientific research. One area of research has been in the treatment of depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have potential as a novel antidepressant drug.

properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14-4-6-15(7-5-14)13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPKJKJJSVJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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